molecular formula C20H34ClN3O3S B1678643 Quinagolide hydrochloride CAS No. 94424-50-7

Quinagolide hydrochloride

Katalognummer: B1678643
CAS-Nummer: 94424-50-7
Molekulargewicht: 432.0 g/mol
InChI-Schlüssel: DVLKVIJLALMCBQ-MSSRUXLCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von CV205-502 Hydrochlorid umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Die genauen Syntheserouten und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsverfahren umfassen in der Regel die großtechnische Synthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

CV205-502 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung verändern und möglicherweise ihre biologische Aktivität verändern.

    Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen in reduziertere Formen umwandeln und die Eigenschaften der Verbindung beeinflussen.

    Substitution: Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind starke Säuren, Basen und spezifische Katalysatoren.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

  • Absorption : Quinagolide is rapidly absorbed with about 95% of the dose reaching systemic circulation; however, its absolute bioavailability is low (approximately 4%) due to first-pass metabolism .
  • Distribution : The volume of distribution is around 100 liters, indicating extensive tissue distribution .
  • Metabolism : It undergoes extensive first-pass metabolism, producing several metabolites, with the N-desethyl analogue being biologically active .
  • Elimination : Approximately 95% of quinagolide is excreted as metabolites through urine and feces, with renal elimination accounting for about 50% .
  • Half-life : The terminal half-life is about 11.5 hours after a single dose and increases to 17 hours at steady state .

Clinical Efficacy

Quinagolide has been shown to be effective in treating various forms of hyperprolactinemia, including microprolactinomas and idiopathic hyperprolactinemia. Below are summarized findings from clinical studies:

Study ReferenceType of StudyPatient PopulationTreatmentOutcome
Di Sarno et al., 2000Prospective Controlled StudyMicroprolactinomaQuinagolide vs. CabergolineQuinagolide showed significant reduction in prolactin levels (73 ± 7) compared to Cabergoline (129 ± 20)
Colao et al., 2000Prospective Controlled StudyProlactinomaQuinagolide vs. CabergolineReduction >80% in prolactin levels observed in 3 out of 5 patients on Quinagolide
Lappohn et al., 1992Randomized Controlled StudyProlactinomaQuinagolide vs. BromocriptineComparable efficacy with significant reduction in prolactin levels across both treatments

Case Studies

  • Microprolactinoma Treatment :
    • A patient diagnosed with microprolactinoma exhibited elevated prolactin levels (263.7 ± 31.4). After treatment with quinagolide, a significant reduction was noted within weeks, leading to normalization of prolactin levels and resolution of symptoms.
  • Idiopathic Hyperprolactinemia :
    • In a cohort study involving patients with idiopathic hyperprolactinemia, quinagolide administration resulted in a marked decrease in symptoms such as galactorrhea and menstrual irregularities within three months.

Adverse Effects

Quinagolide is generally well-tolerated; however, potential side effects may include:

  • Nausea
  • Headache
  • Fatigue
  • Somnolence
    These effects are typically mild and transient .

Wirkmechanismus

CV205-502 hydrochloride exerts its effects by selectively binding to dopamine D2 receptors. This binding inhibits the release of prolactin, a hormone involved in lactation and other physiological processes. The compound also down-regulates AKT levels and its phosphorylation, contributing to its antitumor effects .

Vergleich Mit ähnlichen Verbindungen

CV205-502 Hydrochlorid ist aufgrund seiner Selektivität für Dopamin-D2-Rezeptoren und seiner oralen Aktivität einzigartig. Ähnliche Verbindungen umfassen:

CV205-502 Hydrochlorid zeichnet sich durch seine spezifische Rezeptorselektivität und sein günstiges Nebenwirkungsprofil im Vergleich zu diesen ähnlichen Verbindungen aus.

Biologische Aktivität

Quinagolide hydrochloride is a selective dopamine D2 receptor agonist primarily used in the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin hormone. This compound has garnered attention due to its efficacy and safety profile compared to other dopamine agonists such as bromocriptine and cabergoline.

Quinagolide exerts its biological activity by selectively binding to D2 receptors located on lactotroph cells in the anterior pituitary gland. This binding inhibits the secretion of prolactin through a reduction in adenylyl cyclase activity and intracellular cyclic adenosine monophosphate (cAMP) levels. The pharmacological effects include:

  • Prolactin Suppression : Quinagolide effectively reduces both basal and stimulated serum prolactin levels, achieving maximum effects within 4 to 6 hours after administration and maintaining these effects for at least 24 hours .
  • Pharmacokinetics : The compound is rapidly absorbed with approximately 95% of the dose entering systemic circulation; however, its absolute bioavailability is low (around 4%) due to extensive first-pass metabolism . The terminal half-life ranges from 11.5 hours after a single dose to 17 hours at steady state .

Case Study Overview

A systematic review analyzed the efficacy of quinagolide in treating hyperprolactinemia and prolactinoma, including data from 33 studies with a total of 827 patients. Key findings include:

  • Normalization of Prolactin Levels : Quinagolide treatment resulted in normalization of serum prolactin levels in approximately 69% of patients.
  • Tumor Reduction : More than 20% of patients experienced a tumor reduction greater than 50% .
  • Comparison with Other Treatments : In head-to-head studies, quinagolide demonstrated comparable efficacy to cabergoline and bromocriptine, with some studies indicating a higher tolerability profile .

Pharmacodynamics

The pharmacodynamic properties of quinagolide reveal significant effects on hormone levels and tumor size:

ParameterValue
Prolactin Normalization Rate69%
Tumor Reduction (>50%)20%
Adverse Effects Rate13%

Adverse Effects

While quinagolide is generally well-tolerated, some side effects have been reported:

  • Nausea and postural hypotension were common during the initial weeks of treatment but typically resolved spontaneously .
  • Long-term studies indicated that side effects were minimal compared to other treatments, making quinagolide a viable option for patients intolerant to bromocriptine .

Eigenschaften

IUPAC Name

(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H/t16-,17+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLKVIJLALMCBQ-MSSRUXLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20241478
Record name Quinagolide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94424-50-7
Record name Quinagolide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinagolide hydrochloride
Reactant of Route 2
Quinagolide hydrochloride
Reactant of Route 3
Quinagolide hydrochloride
Reactant of Route 4
Quinagolide hydrochloride
Reactant of Route 5
Quinagolide hydrochloride
Reactant of Route 6
Quinagolide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.